4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H9IN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde typically involves the iodination of 1-isopropyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid .
Scientific Research Applications
4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely but often include inhibition or activation of specific proteins .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde include:
4-Iodo-1-isobutyl-1H-pyrazole: Differing by the presence of an isobutyl group instead of an isopropyl group.
3-Iodo-1H-pyrazole: Lacking the isopropyl and aldehyde groups.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Featuring a trifluoromethyl group instead of an isopropyl group.
These compounds share the pyrazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the aldehyde group in this compound makes it particularly useful for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |
InChI Key |
CTWPKDZHLOVCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.